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molecular formula C15H23NO4 B8573125 1-(Dibutoxymethyl)-2-nitrobenzene CAS No. 53951-34-1

1-(Dibutoxymethyl)-2-nitrobenzene

Cat. No. B8573125
M. Wt: 281.35 g/mol
InChI Key: QHWNJUDUNHLQCI-UHFFFAOYSA-N
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Patent
US07951799B2

Procedure details

A solution comprising 2-nitrobenzaldehyde (4.53 g, 30.0 mmol), 1-butanol (13.7 ml, 150 mmol) and toluene (60 ml) was added with p-toluene sulfonic acid monohydrate (57 mg, 0.300 mmol) and molecular sieves-4A (1 g), and refluxed for two days. The mixture was filtered through celite, washed with saturated sodium bicarbonate and saturated sodium chloride water, and then dried with anhydrous magnesium sulfate. The solution was concentrated to obtain Step 1 compound (8.43 g, quant) as a brown oily substance.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two
Quantity
57 mg
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([O-:3])=[O:2].[CH2:12]([OH:16])[CH2:13][CH2:14][CH3:15].O.[C:18]1(C)[CH:23]=CC(S(O)(=O)=O)=[CH:20][CH:19]=1>C1(C)C=CC=CC=1>[CH2:23]([O:7][CH:6]([O:16][CH2:12][CH2:13][CH2:14][CH3:15])[C:5]1[CH:8]=[CH:9][CH:10]=[CH:11][C:4]=1[N+:1]([O-:3])=[O:2])[CH2:18][CH2:19][CH3:20] |f:2.3|

Inputs

Step One
Name
Quantity
4.53 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Step Two
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(CCC)O
Step Three
Name
Quantity
57 mg
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate and saturated sodium chloride water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain Step 1 compound (8.43 g, quant) as a brown oily substance

Outcomes

Product
Name
Type
Smiles
C(CCC)OC(C1=C(C=CC=C1)[N+](=O)[O-])OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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